molecular formula C14H9N3O3 B6613378 1-(4-nitrophenoxy)phthalazine CAS No. 202263-89-6

1-(4-nitrophenoxy)phthalazine

Cat. No. B6613378
CAS RN: 202263-89-6
M. Wt: 267.24 g/mol
InChI Key: BFRSHGKXRVBJNA-UHFFFAOYSA-N
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Description

1-(4-Nitrophenoxy)phthalazine (1-NP) is an organic compound that has been studied for its potential use in various scientific fields. 1-NP has been used in research to explore the synthesis of new organic compounds, the mechanism of action of drugs, the biochemical and physiological effects of drugs, and in laboratory experiments.

Scientific Research Applications

1-(4-nitrophenoxy)phthalazine has been used in various scientific fields such as organic synthesis, drug development, and laboratory experiments. It has been used in the synthesis of new compounds, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects of drugs. It has also been used in laboratory experiments, such as in the study of the solubility of organic compounds.

Mechanism of Action

1-(4-nitrophenoxy)phthalazine has been studied for its potential use as a drug. It has been found to bind to certain receptors in the body, which in turn can lead to the activation of certain biochemical pathways. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of certain receptors and the resulting changes in biochemical pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential use as a drug. It has been found to have the ability to bind to certain receptors in the body, which in turn can lead to the activation of certain biochemical pathways. The exact biochemical and physiological effects of this compound are still being studied, but it is believed to have the potential to modulate the activity of certain enzymes, hormones, and other biochemical pathways.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenoxy)phthalazine has been used in laboratory experiments to study the solubility of organic compounds. It has the advantage of being relatively inexpensive and easy to synthesize, making it a good choice for lab experiments. However, it is also limited by its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

1-(4-nitrophenoxy)phthalazine has been studied for its potential use in various scientific fields. Future research could focus on further exploring the synthesis method, mechanism of action, biochemical and physiological effects, and potential applications of this compound. Additionally, further studies could be conducted to explore the potential toxicity of this compound and to develop new methods for its synthesis. Other potential research directions include exploring the potential use of this compound in drug development and exploring its potential use in laboratory experiments.

Synthesis Methods

1-(4-nitrophenoxy)phthalazine is synthesized from the reaction of 4-nitrophenol and phthalic anhydride. The reaction is carried out in the presence of an acid catalyst and a solvent such as DMSO, DMF, NMP, or acetonitrile. The reaction yields this compound in a yield of 80-90%.

properties

IUPAC Name

1-(4-nitrophenoxy)phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)11-5-7-12(8-6-11)20-14-13-4-2-1-3-10(13)9-15-16-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSHGKXRVBJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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